Dibenzyl propan-2-yl phosphite

Lipophilicity LogP Phosphonate Prodrug Design

Dibenzyl propan-2-yl phosphite (CAS 109654-16-2, molecular formula C₁₇H₂₁O₃P, molecular weight 304.32 g/mol) is a mixed trialkyl phosphite ester bearing two benzyloxy groups and one isopropoxy substituent at the trivalent phosphorus center. Its IUPAC name is dibenzyl propan-2-yl phosphite, and it carries the InChI Key UZAMTBXJVCXWDW-UHFFFAOYSA-N.

Molecular Formula C17H21O3P
Molecular Weight 304.32 g/mol
CAS No. 109654-16-2
Cat. No. B14311590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl propan-2-yl phosphite
CAS109654-16-2
Molecular FormulaC17H21O3P
Molecular Weight304.32 g/mol
Structural Identifiers
SMILESCC(C)OP(OCC1=CC=CC=C1)OCC2=CC=CC=C2
InChIInChI=1S/C17H21O3P/c1-15(2)20-21(18-13-16-9-5-3-6-10-16)19-14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3
InChIKeyUZAMTBXJVCXWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzyl Propan-2-yl Phosphite (CAS 109654-16-2): Procurement-Relevant Identity and Baseline Properties for the Mixed Trialkyl Phosphite


Dibenzyl propan-2-yl phosphite (CAS 109654-16-2, molecular formula C₁₇H₂₁O₃P, molecular weight 304.32 g/mol) is a mixed trialkyl phosphite ester bearing two benzyloxy groups and one isopropoxy substituent at the trivalent phosphorus center . Its IUPAC name is dibenzyl propan-2-yl phosphite, and it carries the InChI Key UZAMTBXJVCXWDW-UHFFFAOYSA-N . The compound belongs to the broader class of organophosphite reagents employed in phosphorylation, phosphitylation, and Arbuzov-type transformations, where the mixed alkyl/aryl substitution pattern around phosphorus can modulate both reactivity and the physicochemical properties of downstream phosphonate or phosphate products [1].

Mixed alkoxy substitution Modulates reactivity and downstream phosphonate properties
Trialkyl phosphite (PIII) No P–H bond; suited for Arbuzov and Perkow pathways
Benzyl ester protection Hydrogenolytic debenzylation to free phosphate or phosphonate

Why Dibenzyl Propan-2-yl Phosphite Cannot Be Replaced by Dibenzyl Phosphite or Triisopropyl Phosphite: Structural and Physicochemical Rationale


Phosphite reagents are not interchangeable commodities. Symmetric dialkyl phosphites such as dibenzyl phosphite (CAS 17176-77-1) possess a reactive P–H bond that governs their chemistry in Atherton–Todd and related phosphorylations, while symmetric trialkyl phosphites such as triisopropyl phosphite (CAS 116-17-6) engage primarily via Arbuzov and Perkow pathways at the phosphorus lone pair [1]. Dibenzyl propan-2-yl phosphite sits at a structural intersection: it is a trialkyl phosphite (P(III) with three P–O bonds, no P–H) bearing two distinct alkoxy substituent types that confer differential steric demand and lipophilicity. Substituting dibenzyl phosphite — an H-phosphonate diester with a P–H bond — for this trialkyl phosphite would fundamentally alter the reaction mechanism and product profile [1]. Conversely, substituting triisopropyl phosphite would eliminate the benzyl protecting groups that are critical when subsequent hydrogenolytic debenzylation is required to liberate a free phosphate or phosphonate [2]. The quantitative differentiation below supports procurement decisions where specific LogP, polar surface area, and steric profiles are design-relevant.

Target Attribute
Potential Substitute
Mismatch Risk
Trialkyl phosphite, no P–H
Dibenzyl phosphite (H-phosphonate, P–H)
Mechanistic pathway mismatch: Atherton–Todd vs. Arbuzov chemistry may shift product profile
Benzyloxy protecting groups
Triisopropyl phosphite (all alkyl)
No hydrogenolabile groups; late-stage deprotection to free acid not possible; steric and lipophilicity profile differ

Quantitative Differentiation Evidence for Dibenzyl Propan-2-yl Phosphite vs. Dibenzyl Phosphite, Dibenzyl N,N-Diisopropylphosphoramidite, and Triisopropyl Phosphite


LogP Modulation: Intermediate Lipophilicity Between Dibenzyl Phosphite and Dibenzyl N,N-Diisopropylphosphoramidite

Dibenzyl propan-2-yl phosphite exhibits a calculated LogP of 5.07, which places it between dibenzyl phosphite (LogP 3.81) and dibenzyl N,N-diisopropylphosphoramidite (LogP 5.77) . This intermediate lipophilicity arises from the replacement of one benzyloxy group (present in the fully benzylated phosphoramidite, contributing higher LogP) with an isopropoxy group, which reduces LogP relative to the fully benzylated analog while increasing it relative to the H-phosphonate dibenzyl phosphite. For prodrug design where excessive lipophilicity can cause metabolic instability and insufficient lipophilicity limits membrane permeation, a LogP near 5 may offer a design-relevant middle ground [1].

LogP modulation
Data to verify
LogP: 5.07 (target) vs 3.81 / 5.77 (dibenzyl phosphite / dibenzyl N,N-diisopropylphosphoramidite)
Intermediate lipophilicity may support prodrug tuning
Calculated values from separate databases; experimental verification needed
Lipophilicity LogP Phosphonate Prodrug Design Membrane Permeability

Polar Surface Area Differentiation: Reduced PSA vs. Dibenzyl Phosphite Indicates Enhanced Membrane Partitioning Potential

The calculated polar surface area (PSA) of dibenzyl propan-2-yl phosphite is 41.28 Ų, which is approximately 30% lower than that of dibenzyl phosphite (PSA = 59.00 Ų) and approximately 17% higher than that of dibenzyl N,N-diisopropylphosphoramidite (PSA = 35.29 Ų) . PSA values below 60 Ų are generally associated with improved passive membrane permeability, and values below 90 Ų are considered favorable for oral bioavailability under common drug-likeness filters [1]. The PSA reduction versus dibenzyl phosphite reflects the replacement of the polar P=O/P–H functionality with a third P–O-alkyl bond, which reduces hydrogen-bonding capacity.

PSA differentiation
Data to verify
PSA: 41.3 Ų (target) vs 59.0 Ų / 35.3 Ų (comparators)
Lower PSA suggests passive permeability advantage for screening
Topological PSA from different sources; validate experimentally
Polar Surface Area PSA Drug-like Properties Membrane Permeability

Steric Modulation of Transesterification Rate: Isopropoxy-Substituted Phosphites React More Slowly Than Methoxy or Ethoxy Analogs, Enabling Selective Stepwise Functionalization

In a systematic study of dibenzyl phosphite alcoholysis under microwave irradiation, the reactivity order of alcohols was established as MeOH > nBuOH ≈ EtOH > iPrOH, with isopropanol requiring 5 h at 130 °C to achieve complete conversion, compared to shorter times and lower temperatures for methanol and ethanol [1]. The mixed benzyl-alkyl phosphite intermediate — structurally analogous to dibenzyl propan-2-yl phosphite — could be obtained in a maximum proportion of 60% when iPrOH was the nucleophile (Entry 13 of the study), and the isolated yield of the mixed benzyl-isopropyl product fell in the range of 47–59% [1]. This demonstrates that the isopropoxy substituent introduces measurable steric hindrance that slows both the formation and the subsequent conversion of the mixed phosphite intermediate, providing a kinetic window for its isolation or in situ use.

Steric modulation
Class-level
iPrOH: 5 h/130°C, 60% max mixed intermediate; vs MeOH: 2.5 h/120°C
Isopropoxy hindrance may enable stepwise functionalization
Yield range 47–59%; method transfer requires validation
Transesterification Steric Hindrance Mixed Phosphite Intermediate Stepwise Functionalization

Mixed Phosphites as Precursors for Optically Active Reagents: Class-Level Relevance Supported by Primary Literature

The 2020 study by Keglevich et al. explicitly states that mixed phosphite species bearing two different alkoxy groups 'are of synthetic interest, as precursors for optically active reagents' [1]. This statement is grounded in the well-established principle that unsymmetrically substituted phosphorus esters can generate P-stereogenic centers when one of the alkoxy groups is replaced stereoselectively [2]. Dibenzyl propan-2-yl phosphite, with its two benzyloxy groups and one isopropoxy group, is a pre-formed mixed trialkyl phosphite that could serve directly as a substrate for enantioselective transformations at phosphorus, bypassing the need to generate the mixed intermediate in situ from a symmetric precursor [1][2].

Chiral precursor utility
Class-level
Pre-formed unsymmetrical phosphite bypasses in situ generation (47–59% yield ceiling)
May support P-chiral synthesis workflow
Qualitative class-level inference; experimental validation needed
Chiral Phosphorus Optically Active Reagents Mixed Phosphite Asymmetric Synthesis

Procurement-Relevant Application Scenarios for Dibenzyl Propan-2-yl Phosphite Based on Quantitative Differentiation Evidence


Phosphonate Prodrug Intermediate Requiring Tunable Lipophilicity (LogP ~5)

In nucleotide and phosphonate prodrug programs where a benzyl-protected phosphate triester intermediate with LogP in the 3–6 range is needed to balance membrane permeability and metabolic stability, dibenzyl propan-2-yl phosphite offers a pre-formed LogP of 5.07 [1]. This avoids the need to empirically tune lipophilicity through mixed-ester synthesis from dibenzyl phosphite (LogP 3.81), which introduces additional synthetic steps and the yield penalty documented for mixed intermediate isolation (47–59%) . The two benzyl groups also provide orthogonal deprotection handles via hydrogenolysis, enabling late-stage liberation of the free phosphonate or phosphate moiety .

Stereoselective Phosphorylation via Pre-Formed Unsymmetrical Phosphite

For research groups pursuing the synthesis of P-chiral phosphonates, phosphoramidates, or phosphine oxide ligands, dibenzyl propan-2-yl phosphite enters the synthetic sequence as a pre-formed unsymmetrical trialkyl phosphite [1]. This eliminates the transesterification step required when starting from symmetric phosphites such as tribenzyl phosphite or triisopropyl phosphite — a step that, in the analogous H-phosphonate system, proceeds with a maximum mixed intermediate proportion of only 60% and isolated yields of 47–59% . The two benzyl groups and one isopropoxy group provide three chemically distinct P–O bonds that can be addressed sequentially in stereoselective substitution or Arbuzov rearrangement cascades .

Stepwise Deprotection Strategies Exploiting Differential Steric Demand of Isopropoxy vs. Benzyloxy Groups

The steric hindrance introduced by the isopropoxy substituent — documented quantitatively in the alcoholysis of dibenzyl phosphite, where iPrOH requires 5 h at 130 °C vs. 2.5 h at 120 °C for MeOH [1] — can be exploited to achieve chemoselective manipulation of the benzyl groups while leaving the isopropoxy group intact. This differential reactivity profile supports synthetic strategies where the two benzyl esters are cleaved (e.g., by hydrogenolysis) to generate an isopropyl phosphonate monoester, which can then be further functionalized or hydrolyzed under distinct conditions .

Procurement When Intermediate PSA (~41 Ų) Is Required for Permeability-Solubility Balance

In early-stage drug discovery where passive membrane permeability predictions rely on topological PSA thresholds (commonly <60 Ų for favorable absorption and <90 Ų for oral bioavailability) [1], dibenzyl propan-2-yl phosphite (PSA = 41.28 Ų) provides a lower PSA than dibenzyl phosphite (59.00 Ų) while retaining sufficient polarity for organic-solvent-based reaction conditions . This makes it a procurement option when the phosphite reagent's own physicochemical properties may influence intermediate isolation, chromatographic behavior, or phase-transfer characteristics during workup .

Application
Selection Property
Validation Focus
Phosphonate prodrug intermediate
Intermediate lipophilicity and benzyl protection
Lipophilicity–stability balance and deprotection efficiency
Stereoselective phosphorylation precursor
Pre-formed unsymmetrical phosphite
Step economy and P-chiral synthesis review
Stepwise deprotection strategy
Differential steric demand (isopropoxy vs benzyloxy)
Chemoselective debenzylation and sequence design
Permeability–solubility balance screening
Intermediate polar surface area profile
Passive permeability prediction and solubility trade-off
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